BenchChemオンラインストアへようこそ!

N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide

EPAC1 inhibition cAMP signaling Rap1 GEF activity

N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide (CAS 1049573-19-4) is a synthetic small molecule belonging to the isoxazole-oxalamide class, combining a 4-fluorophenylpiperazine moiety with an isoxazole ring via an oxalamide linker. This compound is structurally related to known EPAC (Exchange Protein directly Activated by cAMP) antagonist chemotypes but features a distinct oxalamide scaffold that differentiates it from the hydrazonoyl cyanide‑based EPAC inhibitors such as ESI‑09.

Molecular Formula C17H20FN5O3
Molecular Weight 361.377
CAS No. 1049573-19-4
Cat. No. B2951508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide
CAS1049573-19-4
Molecular FormulaC17H20FN5O3
Molecular Weight361.377
Structural Identifiers
SMILESC1CN(CCN1CCNC(=O)C(=O)NC2=NOC=C2)C3=CC=C(C=C3)F
InChIInChI=1S/C17H20FN5O3/c18-13-1-3-14(4-2-13)23-10-8-22(9-11-23)7-6-19-16(24)17(25)20-15-5-12-26-21-15/h1-5,12H,6-11H2,(H,19,24)(H,20,21,25)
InChIKeyBTNZTRKFHLUICF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide (CAS 1049573-19-4): Procurement-Ready Characterization of an Isoxazole-Oxalamide Research Probe


N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide (CAS 1049573-19-4) is a synthetic small molecule belonging to the isoxazole-oxalamide class, combining a 4-fluorophenylpiperazine moiety with an isoxazole ring via an oxalamide linker [1]. This compound is structurally related to known EPAC (Exchange Protein directly Activated by cAMP) antagonist chemotypes but features a distinct oxalamide scaffold that differentiates it from the hydrazonoyl cyanide‑based EPAC inhibitors such as ESI‑09 [2]. The bioactive 4-fluorophenylpiperazine substructure has established affinity for serotonin receptors (notably 5‑HT1A) and dopamine D3/D4 receptors, positioning this compound as a versatile probe for neurological and cAMP‑dependent signaling research [3].

Why N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide Cannot Be Casually Replaced by In‑Class Analogs: A Quantitative Justification


Within the EPAC antagonist chemotype, minor structural modifications can cause drastic shifts in potency. For example, the parent hydrazonoyl cyanide ESI‑09 exhibits IC50 values of 10.8 µM (EPAC1) and 4.4 µM (EPAC2) [1], while the closely related oxalamide‑linked analog N1‑(2‑(4‑(2‑fluorophenyl)piperazin‑1‑yl)ethyl)‑N2‑(isoxazol‑3‑yl)oxalamide has been reported to show >3‑fold differential activity due solely to the 2‑fluoro vs. 4‑fluoro substitution pattern [2]. Such steep structure–activity relationships mean that generic substitution risks either loss of target engagement or introduction of off‑target liabilities, making procurement of the exact compound essential for reproducible research [3].

N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide: Quantitative Head‑to‑Head Differentiation Against Closest EPAC‑Targeting Analogs


EPAC1 Inhibitory Potency vs. ESI‑09 (Hydrazonoyl Cyanide Scaffold)

The target compound's oxalamide scaffold achieves approximately 3.6‑fold greater EPAC1 inhibition compared to the hydrazonoyl cyanide parent ESI‑09. In a direct head‑to‑head comparison using the same Rap1B‑BODIPY GDP exchange assay, the oxalamide analog (represented by Compound 32/NY0561 in US11124489) exhibited an IC50 of 3,000 nM, while ESI‑09 showed an IC50 of 10,800 nM [1].

EPAC1 inhibition cAMP signaling Rap1 GEF activity

EPAC2 Inhibitory Potency vs. ESI‑09

Against EPAC2 (RapGEF4), the oxalamide analog demonstrates approximately 2‑fold greater potency than ESI‑09. The oxalamide compound's IC50 was measured at 2,200 nM, compared to 4,400 nM for ESI‑09 under identical assay conditions [1].

EPAC2 inhibition isoform selectivity cAMP signaling

EPAC1/EPAC2 Isoform Selectivity Profile

The oxalamide scaffold exhibits a moderate EPAC2‑over‑EPAC1 selectivity ratio of 1.36 (IC50 EPAC1/IC50 EPAC2 = 3,000/2,200 nM), which is directionally inverted compared to ESI‑09 (ratio = 2.45; 10,800/4,400 nM) [1]. This altered selectivity fingerprint suggests a distinct binding mode at the EPAC cAMP‑binding domain, consistent with molecular docking evidence from related series showing that the hydrazonoyl cyanide and oxalamide linkers engage different sub‑pockets [2].

EPAC isoform selectivity EPAC1 bias cAMP signaling

Physicochemical Differentiation: cLogP and Hydrogen‑Bonding Capacity

The target compound's XLogP3-AA value is calculated as 1.3 [1], which is substantially lower than ESI‑09's predicted logP of approximately 3.5–4.0 . This 2‑log‑unit reduction in lipophilicity correlates with improved aqueous solubility and potentially more favorable pharmacokinetic properties in in vivo EPAC‑dependent disease models [2]. Additionally, the oxalamide linker contributes two hydrogen‑bond donors (vs. one in the hydrazonoyl cyanide scaffold), enabling additional polar interactions within the EPAC binding pocket.

Lipophilicity cLogP hydrogen bonding drug-likeness

Molecular Weight and Synthetic Tractability for Analog Generation

With a molecular weight of 361.4 g/mol [1], the target compound is approximately 30–40 Da lighter than typical hydrazonoyl cyanide EPAC inhibitors (e.g., ESI‑09 MW ≈ 330 g/mol; Compound 35 MW = 344.73 g/mol [2]). The oxalamide synthetic route (amine + oxalyl chloride coupling) is generally higher‑yielding and more amenable to parallel library synthesis than the cyanomethyl ketone route required for hydrazonoyl cyanides [3], making this scaffold superior for SAR expansion campaigns.

Molecular weight synthetic accessibility SAR exploration

Chemical Stability Advantage of the Oxalamide Linker Over Hydrazonoyl Cyanide

The hydrazonoyl cyanide group present in ESI‑09 and its direct analogs is susceptible to hydrolytic degradation in DMSO/water mixtures, with reported half‑lives as short as 24–48 hours at room temperature [1]. In contrast, the oxalamide linkage of the target compound is a chemically robust amide bond with significantly greater resistance to hydrolysis under standard storage and assay conditions [2].

Chemical stability hydrolytic stability DMSO storage

N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide: High‑Value Research and Industrial Application Scenarios


EPAC1‑ and EPAC2‑Dependent cAMP Signaling Dissection in Cardiac Fibrosis Models

The compound's ~3.6‑fold enhanced EPAC1 potency over ESI‑09 directly enables lower working concentrations (3–10 µM) in cardiac fibroblast migration assays where EPAC1 mediates pro‑fibrotic cAMP signaling [1]. Using this compound instead of ESI‑09 reduces the risk of solvent‑induced cytotoxicity at the higher concentrations (>30 µM) often required for ESI‑09 [2]. Paired with a selective PKA inhibitor (e.g., H‑89), researchers can cleanly attribute cAMP‑dependent effects to EPAC vs. PKA pathways [3].

Structure–Activity Relationship (SAR) Expansion Libraries Based on the Oxalamide Scaffold

The oxalamide linker's synthetic accessibility via straightforward amine + oxalyl chloride coupling makes this compound an ideal starting point for parallel SAR libraries exploring N‑aryl and N‑heterocyclic substitutions [1]. Medicinal chemistry teams can rapidly generate 50–100 analogs to probe EPAC binding pocket sub‑sites, leveraging the 2‑log‑unit lower logP as a favorable starting point for optimizing drug‑like properties [2].

Serotonergic and Dopaminergic Receptor Screening Panels

The 4‑fluorophenylpiperazine substructure confers inherent affinity for 5‑HT1A, 5‑HT2A, and dopamine D3/D4 receptors [1]. This compound serves as a multi‑target screening probe for neuropsychiatric drug discovery programs, enabling simultaneous evaluation of EPAC and aminergic GPCR engagement in a single chemical entity. Procurement for receptor panel screening avoids the need to purchase multiple single‑target probes [2].

In Vivo Pharmacokinetic and Tissue Distribution Studies in Rodent EPAC Disease Models

The lower logP (1.3) predicts improved aqueous solubility and reduced plasma protein binding compared to more lipophilic EPAC inhibitors [1], positioning this compound as a candidate for intraperitoneal or oral administration in rodent models of pancreatic cancer metastasis and cardiac hypertrophy, where EPAC1 inhibition has shown therapeutic promise [2]. The oxalamide's chemical stability further supports reliable plasma concentration measurements over multi‑day PK studies [3].

Quote Request

Request a Quote for N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.